molecular formula C15H16N4S B2922527 6-(4-Ethylphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894047-92-8

6-(4-Ethylphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2922527
CAS No.: 894047-92-8
M. Wt: 284.38
InChI Key: GQAGLTYXODFTHW-UHFFFAOYSA-N
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Description

6-(4-Ethylphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethylphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of 4-ethylphenylhydrazine with ethylthio-substituted pyridazine derivatives in the presence of a cyclizing agent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, specific catalysts, and controlled temperature environments.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethylphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions might introduce new functional groups such as halides or amines.

Scientific Research Applications

Chemistry

In chemistry, 6-(4-Ethylphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine can be used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound might be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicine, derivatives of triazolopyridazines are often explored for their potential therapeutic applications, including as enzyme inhibitors or receptor modulators.

Industry

In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methylphenyl)-3-(methylthio)-[1,2,4]triazolo[4,3-b]pyridazine
  • 6-(4-Phenyl)-3-(phenylthio)-[1,2,4]triazolo[4,3-b]pyridazine

Uniqueness

6-(4-Ethylphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific ethyl and ethylthio substituents, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

6-(4-ethylphenyl)-3-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4S/c1-3-11-5-7-12(8-6-11)13-9-10-14-16-17-15(20-4-2)19(14)18-13/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAGLTYXODFTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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